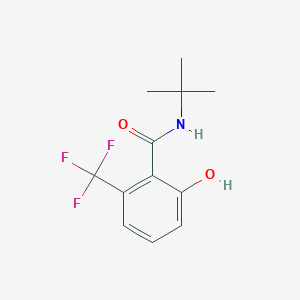![molecular formula C12H19FO2Si B8034118 2-[(Tert-butyldimethylsilyl)oxy]-6-fluorophenol](/img/structure/B8034118.png)
2-[(Tert-butyldimethylsilyl)oxy]-6-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Tert-butyldimethylsilyl)oxy]-6-fluorophenol is an organosilicon compound that features a tert-butyldimethylsilyl group and a fluorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]-6-fluorophenol typically involves the protection of the hydroxyl group of 6-fluorophenol with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or acetonitrile at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butyldimethylsilyl)oxy]-6-fluorophenol can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the silyl protecting group, regenerating the free hydroxyl group.
Substitution: The fluorine atom on the phenol ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Tetra-n-butylammonium fluoride in tetrahydrofuran is commonly used to remove the silyl protecting group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: 6-fluorophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(Tert-butyldimethylsilyl)oxy]-6-fluorophenol has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for phenols, allowing for selective reactions at other sites on the molecule.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and coatings.
Biological Studies: It serves as a precursor in the synthesis of biologically active molecules, aiding in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]-6-fluorophenol primarily involves its role as a protecting group. The tert-butyldimethylsilyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, allowing for further functionalization of the phenol .
Comparison with Similar Compounds
Similar Compounds
2-[(Tert-butyldimethylsilyl)oxy]ethanol: Similar in structure but with an ethanol moiety instead of a fluorophenol.
(Tert-butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group instead of a fluorophenol.
Uniqueness
2-[(Tert-butyldimethylsilyl)oxy]-6-fluorophenol is unique due to the presence of both a silyl protecting group and a fluorine atom on the phenol ring. This combination provides distinct reactivity and stability, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-6-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FO2Si/c1-12(2,3)16(4,5)15-10-8-6-7-9(13)11(10)14/h6-8,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGVEDSMSHXDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
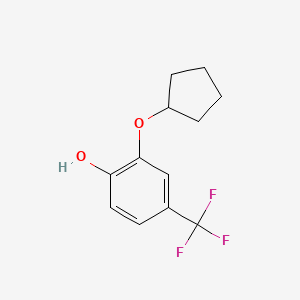

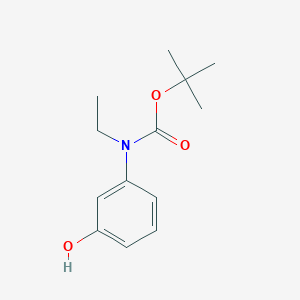
![5-Fluoro-2-[(4-fluorophenyl)methoxy]phenol](/img/structure/B8034066.png)
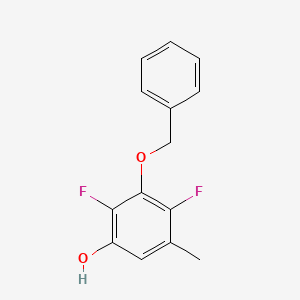
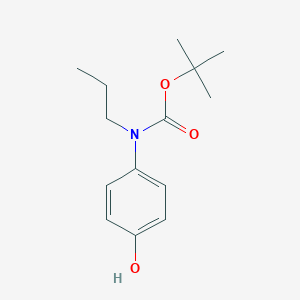
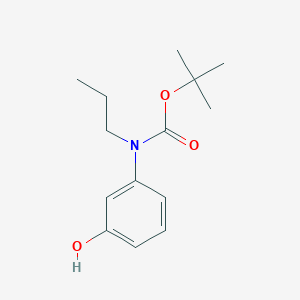
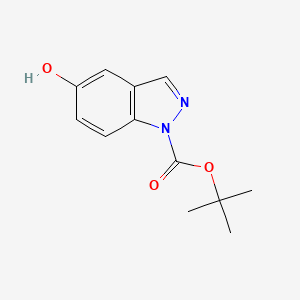
amino}methyl)phenol](/img/structure/B8034100.png)
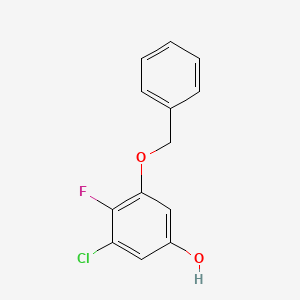

![1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-ol](/img/structure/B8034112.png)
![4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenol](/img/structure/B8034115.png)
